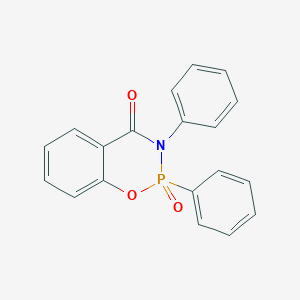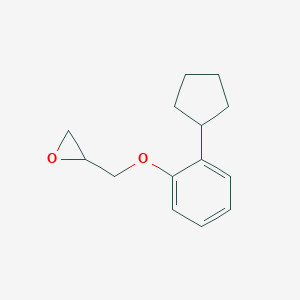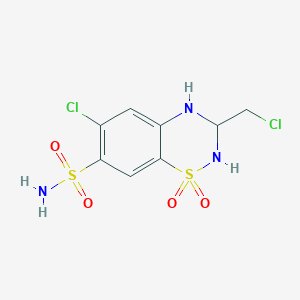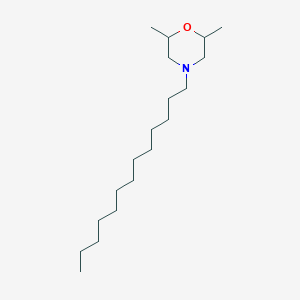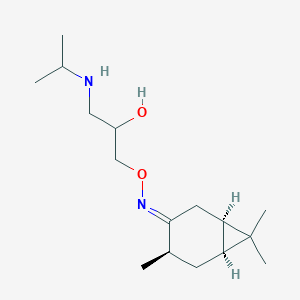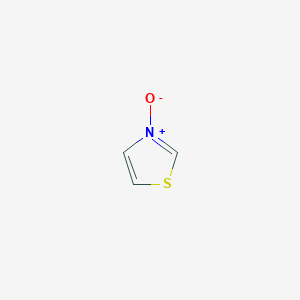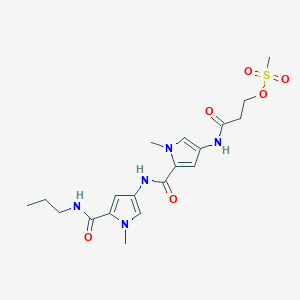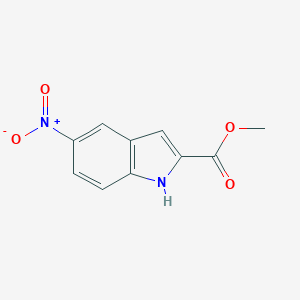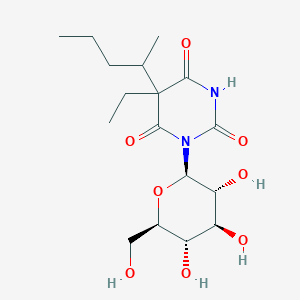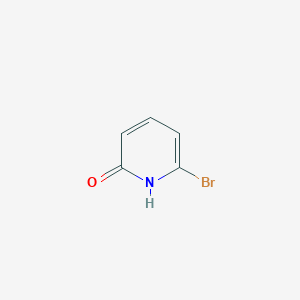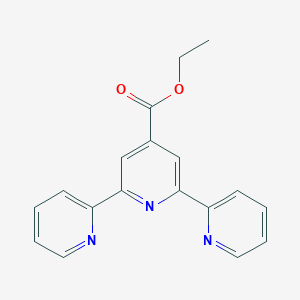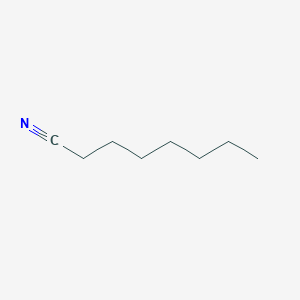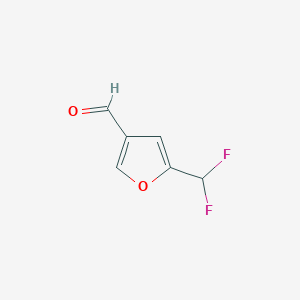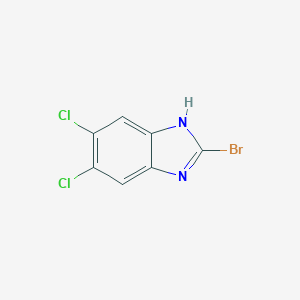
2-bromo-5,6-dichloro-1H-benzimidazole
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-bromo-5,6-dichloro-1H-benzimidazole include a molecular weight of 265.92 g/mol, a topological polar surface area of 28.7 Ų, and a complexity of 181. It has 1 hydrogen bond donor count and 1 hydrogen bond acceptor count .Applications De Recherche Scientifique
1. Synthesis and Biological Applications
Benzimidazoles are recognized for their significant role in medicinal chemistry due to their bioactive properties and presence in various pharmacophores and privileged structures. Notably, 2-bromo-5,6-dichloro-1H-benzimidazole, as a derivative, shares this importance. It's used as a key component in synthesizing various biologically active compounds, often through creating hybrids with other molecules such as purine. Such hybrids are known to exhibit potent in vitro anticancer activities against diverse tumor cell lines, marking a vital contribution to medicinal chemistry and pharmacology (Yimer & Fekadu, 2015).
2. Chemical Properties and Structural Variability
The compound is part of the broader benzimidazole family, which displays fascinating variability in chemistry and properties, especially when part of complex structures. This variability is crucial in understanding the preparation procedures, properties, and biological activities of benzimidazole-containing compounds. Insights gained from studying these compounds can identify blind spots in current research and suggest new areas of potential interest, fostering further exploration and innovation in the field (Boča et al., 2011).
3. Role in Drug Development and Therapeutic Potential
Benzimidazole derivatives, including 2-bromo-5,6-dichloro-1H-benzimidazole, are of paramount importance in drug discovery and development due to their wide range of pharmacological properties. They have been actively used in creating drugs for treating various diseases, with a considerable focus on anticancer agents. The therapeutic potential of these compounds is continually explored, leading to the discovery of drugs with significant biological activity, highlighting their role in advancing medical science and patient care (Babbar et al., 2020).
Propriétés
IUPAC Name |
2-bromo-5,6-dichloro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZMBKQTCPNSOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5,6-dichloro-1H-benzimidazole | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

